molecular formula C12H22N2O4 B3132001 (3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate CAS No. 362489-56-3

(3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate

Cat. No. B3132001
CAS RN: 362489-56-3
M. Wt: 258.31
InChI Key: AIZZFYPYPULRFL-RKDXNWHRSA-N
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Description

“(3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 895243-98-8. It has a molecular weight of 258.32 . This compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The IUPAC name of this compound is 1-tert-butyl 3-ethyl (3R,4S)-4-amino-1,3-pyrrolidinedicarboxylate . The InChI code is 1S/C12H22N2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m1/s1 .


Physical And Chemical Properties Analysis

This compound is a solid, liquid, or semi-solid at room temperature . The compound should be kept in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis from L-Aspartic Acid

The compound has been synthesized from L-aspartic acid, demonstrating its relevance in the preparation of chiral compounds. Yoshida et al. (1996) detailed a large-scale synthesis of a similar compound, (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, from L-aspartic acid, highlighting the compound's significance in pharmaceutical applications (Yoshida et al., 1996).

Application in Pharmaceutical Synthesis

Han et al. (2018) reported the economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate, another related compound, from L-aspartic acid. This process is crucial for the industrial preparation of pharmaceutically active substances, underscoring the importance of such compounds in drug development (Han et al., 2018).

Role in Neuroprotection

Aminopyrrolidine derivatives like 2R,4R-APDC, closely related to the compound , have been identified as selective agonists of metabotropic glutamate receptors mGlu2 and -3, with potential neuroprotective effects against excitotoxic neuronal degeneration. This finding by Battaglia et al. (1998) suggests potential therapeutic applications for similar compounds in neuroprotection and neurological drug development (Battaglia et al., 1998).

Enzyme-Catalyzed Kinetic Resolution

The first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate was demonstrated by Faigl et al. (2013). This method, achieving high enantioselectivity, indicates the potential of using similar compounds in stereoselective organic synthesis (Faigl et al., 2013).

Use as a Chiral Auxiliary

Studer et al. (1995) synthesized enantiomers of a compound similar to (3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate, demonstrating its use as a chiral auxiliary in dipeptide synthesis. This application is crucial in asymmetric synthesis, which is fundamental in the production of enantiomerically pure pharmaceutical compounds (Studer et al., 1995).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, which provide guidance on how to handle the compound safely .

properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3R,4S)-4-aminopyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-5-17-10(15)8-6-14(7-9(8)13)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZZFYPYPULRFL-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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